3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol

Overview

Description

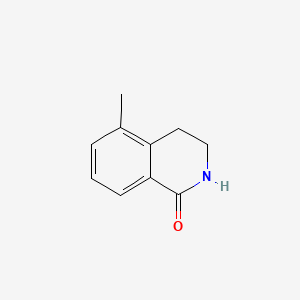

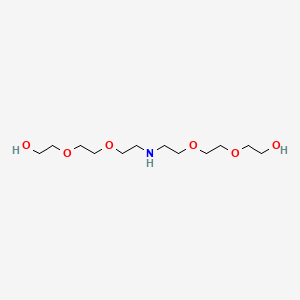

“3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol” is a chemical compound that has been used in various scientific research applications due to its unique properties. It is an intermediate in the synthesis of semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes .

Synthesis Analysis

As an intermediate in the synthesis of semaglutide, “this compound” plays a crucial role in the production process .Molecular Structure Analysis

The molecule contains a total of 93 bonds; 34 non-H bonds, 31 rotatable bonds, 1 tertiary amine (aliphatic), 2 hydroxyl groups, 2 primary alcohols, and 4 ethers (aliphatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, density, boiling point, melting point, and structural formula .Scientific Research Applications

Synthesis and Mercurophilic Properties

3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol demonstrates interesting properties in the synthesis and mercurophilic behavior of certain compounds. A study highlighted the base-mediated condensation reaction of this compound with 2,7-dibromotropone, resulting in the formation of 1:1 and 2:2 condensates. These condensates have been utilized as carriers through a chloroform liquid membrane, although their guest selectivity was found to be lower compared to certain dithiocrown ether derivatives (Kubo, Mori, & Nishimura, 2004).

Synthesis of Chiral Aza Crown Ethers

The compound plays a significant role in the synthesis of chiral aza and diaza crown ethers. These ethers were created through alkylation processes involving 2-substituted (4S,5S)-4,5-bis(hydroxymethyl)-1,3-dioxolanes. The resulting ethers exhibited catalytic properties and were explored for their enantioselectivity in complex formation with amino acid esters. The study revealed that in most cases, the aza crown ethers demonstrated superior enantioselectivity compared to their oxygen analogs (Lobach, Leus, Titova, & Luk’yanenko, 2003).

Extraction Behavior and Coordination Structure

Another research focused on the extraction behavior and coordination structure of the compound when it's modified with N-substituents. This modification notably enhanced the extractability of silver ions, a phenomenon attributed to the "hydrophobic cover" effect by the Ph-C-N framework present in the modified compound. The study provides valuable insights into the interaction of this compound with silver ions, highlighting its potential in extraction and coordination chemistry (Iwatsuki, Ichiyama, Tanooka, Toyama, Katagiri, Kawahata, Yamaguchi, Danjo, & Chayama, 2016).

Safety and Hazards

Mechanism of Action

NH-bis(PEG2-OH), also known as NH-bis-PEG3, 3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol, or Hn(peg2-oh)2, is a multifunctional compound with a variety of important properties and uses .

Target of Action

NH-bis(PEG2-OH) is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of NH-bis(PEG2-OH) are the antibodies to which it is attached in ADCs, and the E3 ubiquitin ligase and target protein in PROTACs .

Mode of Action

NH-bis(PEG2-OH) acts as a linker in ADCs and PROTACs . In ADCs, it connects the antibody to the cytotoxin, while in PROTACs, it links two different ligands: one for an E3 ubiquitin ligase and the other for the target protein .

Biochemical Pathways

NH-bis(PEG2-OH) exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins when used in PROTACs . The specific pathways affected depend on the target protein.

Pharmacokinetics

As a peg-based compound, it is likely to have good solubility and stability .

Result of Action

The result of NH-bis(PEG2-OH)'s action is the selective degradation of target proteins in the case of PROTACs . This can lead to various molecular and cellular effects depending on the specific target protein.

Biochemical Analysis

Biochemical Properties

NH-bis(PEG2-OH) plays a significant role in biochemical reactions due to its reactivity with carboxylic acids, activated NHS ester, carbonyls, and more . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are primarily due to the central amino group and terminal hydroxyl groups present in the compound .

Cellular Effects

It is known that the compound can be used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs , which suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of NH-bis(PEG2-OH) is primarily related to its role as a linker in the synthesis of ADCs . It facilitates the attachment of cytotoxic drugs to antibodies, enabling targeted drug delivery to specific cells . This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name |

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethylamino]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO6/c14-3-7-18-11-9-16-5-1-13-2-6-17-10-12-19-8-4-15/h13-15H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAGXOHHOAQFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCO)NCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574463 | |

| Record name | 3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25743-12-8 | |

| Record name | 3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1E,7E,9E,11E)-3,6-dihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1678586.png)

![14-[2-(Diethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678588.png)

![2,3,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678589.png)

![2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid](/img/structure/B1678593.png)

![10-(2-Aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678599.png)

![1-[(4-amino-3-methylphenyl)methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1678601.png)

![tert-butyl N-[(2S,3S)-6-[[(2S,3S)-5-[[(2S)-1-[[3-(aminomethyl)phenyl]methylamino]-4-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1678603.png)